Ethyl 5,5-difluoro-4-oxopentanoate
Overview
Description
Ethyl 5,5-difluoro-4-oxopentanoate is a chemical compound with the molecular formula C7H10F2O3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 5,5-difluoro-4-oxopentanoate is represented by the formula C7H10F2O3 . The InChI code for this compound is 1S/C7H10F2O3/c1-2-12-6(11)4-3-5(10)7(8)9/h7H,2-4H2,1H3.Physical And Chemical Properties Analysis
Ethyl 5,5-difluoro-4-oxopentanoate has a molecular weight of 180.15 g/mol. Other physical and chemical properties like density, boiling point, flash point, vapor pressure, and refractive index are mentioned in Chinese .Scientific Research Applications
Synthesis of Statin Precursors
Ethyl 5,5-difluoro-4-oxopentanoate has been utilized in the highly enantioselective hydrogenation process to produce key intermediates in the synthesis of statins, which are important pharmacologically. This process involves catalytic hydrogenation using chiral RhI and RuII complexes with phosphane ligands, achieving high enantioselectivity (Korostylev et al., 2008).
Catalyst in HMF Etherification
This compound plays a role in the etherification of 5-hydroxymethylfurfural (HMF) in anhydrous ethanol, contributing to the formation of ethyl 4-oxopentanoate. The study focuses on the conversion of HMF to various products and the kinetics of these reactions in the presence of different zeolites (Lanzafame et al., 2017).
In Peptidyl Compound Synthesis
Ethyl 5,5-difluoro-4-oxopentanoate is used in the synthesis of peptidyl 2,2-difluoro-3-aminopropionate, a compound with potential applications as a proteinase inhibitor (Angelastro et al., 1992).
Biofuel Combustion Kinetics
The combustion kinetics of ethyl levulinate (ethyl 4-oxopentanoate), a potential liquid fuel derived from lignocellulosic biomass, were investigated. This study provides insights into the combustion behavior of ethyl levulinate, suggesting its suitability as a gasoline fuel component (Ghosh et al., 2018).
Studies in Organic Synthesis
Ethyl 5,5-difluoro-4-oxopentanoate has been involved in various organic synthesis processes. For example, its reaction with hydroxylamine under basic conditions leads to the formation of isoxazol compounds, which are of interest in organic and medicinal chemistry (Brehm et al., 1992).
Future Directions
properties
IUPAC Name |
ethyl 5,5-difluoro-4-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O3/c1-2-12-6(11)4-3-5(10)7(8)9/h7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCOGDWJQJCTRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673120 | |
Record name | Ethyl 5,5-difluoro-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,5-difluoro-4-oxopentanoate | |
CAS RN |
1161004-57-4 | |
Record name | Ethyl 5,5-difluoro-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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